molecular formula C15H12BrNO3 B3199442 2-[4-(3-Bromobenzamido)phenyl]acetic acid CAS No. 1016857-62-7

2-[4-(3-Bromobenzamido)phenyl]acetic acid

Cat. No.: B3199442
CAS No.: 1016857-62-7
M. Wt: 334.16 g/mol
InChI Key: GIVCBIRYYDUQKC-UHFFFAOYSA-N
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Description

Rationale for Investigating Amido-Phenylacetic Acid Scaffolds in Advanced Molecular Design

The incorporation of an amide functionality into the phenylacetic acid scaffold introduces a key structural element that can significantly influence the compound's physicochemical and biological properties. The amide bond can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, potentially enhancing binding affinity and specificity. This modification allows for the exploration of a larger chemical space, providing opportunities to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

The amido-phenylacetic acid scaffold serves as a versatile platform for creating libraries of compounds with diverse substituents on both the acyl and the phenyl rings. This diversity is crucial in the search for novel bioactive molecules. The synthesis of such derivatives is often straightforward, commonly involving the coupling of a substituted benzoic acid with an aminophenylacetic acid derivative.

Overview of Pre-clinical Research Paradigms for Novel Chemical Entities

The journey of a novel chemical entity (NCE) from the laboratory to clinical application is a rigorous and multi-stage process, with pre-clinical research forming the foundational phase. fiosgenomics.comveeprho.com This stage is designed to assess the safety and biological activity of a potential drug before it is tested in humans. veeprho.comals.net Pre-clinical studies are typically divided into in vitro (test tube or cell culture) and in vivo (animal) experiments. veeprho.combiobide.com

The primary objectives of pre-clinical research are to determine the NCE's pharmacodynamics (what the drug does to the body), pharmacokinetics (what the body does to the drug), and toxicology. veeprho.com This involves a battery of tests to identify potential target organs for toxicity and to establish a safe starting dose for human trials. veeprho.comppd.com The process generally includes several key steps:

Basic Research and Drug Discovery: Identifying a biological target and screening large libraries of compounds to find "hits" that interact with this target. als.net

Lead Optimization: Chemically modifying the most promising "hits" to improve their efficacy and reduce potential toxicity. als.net

IND-Enabling Studies: A final round of advanced safety testing in larger animal models to gather the necessary data for an Investigational New Drug (IND) application to regulatory authorities like the FDA in the United States. als.netppd.com

A significant percentage of potential drugs fail during the pre-clinical phase, highlighting the importance of this rigorous evaluation in minimizing risks to human subjects in subsequent clinical trials. fiosgenomics.com

Statement of Research Focus on 2-[4-(3-Bromobenzamido)phenyl]acetic acid and its Analogues

This article focuses specifically on the chemical compound This compound and its analogues. The core structure of this molecule, featuring a bromine-substituted benzamide (B126) linked to a phenylacetic acid, presents a compelling case for detailed investigation. The presence of the bromine atom, an electron-withdrawing group, can influence the molecule's electronic properties and metabolic stability. The amide linkage and the carboxylic acid group provide sites for potential interactions with biological macromolecules.

The synthesis of this compound typically involves the condensation of 3-bromobenzoyl chloride with 4-aminophenylacetic acid. Research on this compound and its structural relatives aims to elucidate their potential biological activities and mechanisms of action. This includes exploring their interactions with various molecular targets and evaluating their effects in relevant biological assays. The systematic study of analogues, where the position and nature of the substituents are varied, is crucial for understanding the structure-activity relationships that govern their biological profiles.

Chemical and Physical Properties

PropertyValue
Chemical Formula C15H12BrNO3
Molecular Weight 334.16 g/mol
Appearance Solid
CAS Number 1016857-62-7

Table generated from available chemical data. sigmaaldrich.com

Properties

IUPAC Name

2-[4-[(3-bromobenzoyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-12-3-1-2-11(9-12)15(20)17-13-6-4-10(5-7-13)8-14(18)19/h1-7,9H,8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVCBIRYYDUQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Interaction Studies and Biological Target Engagement Mechanisms of 2 4 3 Bromobenzamido Phenyl Acetic Acid

Investigation of Specific Enzyme Binding and Inhibition Mechanisms

The interaction of small molecules with enzymes is a cornerstone of pharmacology. For 2-[4-(3-Bromobenzamido)phenyl]acetic acid, research has primarily focused on enzymes involved in inflammation.

The cyclooxygenase (COX) enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a significant role in inflammation. nih.gov NSAIDs exhibit several modes of inhibition, including simple competitive, time-dependent, and irreversible binding. nih.govnih.gov

The structure of this compound suggests a mechanism tailored for COX inhibition. The phenylacetic acid portion of the molecule mimics the structure of the natural COX substrate, arachidonic acid. This structural similarity allows it to act as a competitive inhibitor, binding to the enzyme's active site. Furthermore, the 3-bromobenzamido group is thought to enhance binding affinity, potentially through halogen bonding interactions within the active site of the COX-2 isoform. While detailed kinetic data such as IC₅₀ or Kᵢ values for this specific compound are not widely published, the analysis of its structural components provides a strong basis for its proposed mechanism of action.

Below is a table summarizing the structural features of the compound and their implications for pharmacological activity based on these insights.

Structural FeatureRole in BioactivityExample Target Interaction
Phenylacetic Acid MoietyMimics endogenous substrates like arachidonic acid.Allows for competitive inhibition at the cyclooxygenase (COX) active site.
3-Bromobenzamido GroupEnhances binding affinity via halogen bonding.May contribute to selectivity and potentiation of binding within the COX-2 active site.
Amide LinkerProvides structural stability and proper orientation of the two key moieties.Stabilizes the compound within the protein's binding pocket.

This table is based on data from the referenced source.

Beyond cyclooxygenases, other enzyme systems are relevant in pharmacology and inflammation. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the treatment of neurological conditions like Alzheimer's disease. nih.govnih.gov Lipoxygenases (LOX) represent another class of enzymes involved in the inflammatory cascade, catalyzing the oxidation of polyunsaturated fatty acids. nih.govmdpi.com

Currently, there is a lack of specific published research detailing the direct inhibitory activity of this compound on cholinesterases or lipoxygenases. While studies often explore the potential for anti-inflammatory compounds to exhibit dual COX/LOX inhibition, the activity profile of this particular molecule against LOX has not been characterized in the available literature. mdpi.com

Analysis of Receptor Binding Profiles and Ligand-Receptor Interactions

The biological activity of a compound can also be mediated through its binding to cellular receptors. It has been suggested that this compound and its analogs may have binding affinity for various receptors, potentially including those involved in pain signaling and cancer pathways. The bromobenzamido group is proposed to be a key pharmacophore that can interact with receptors to modulate their activity. However, specific, comprehensive receptor binding assays and detailed ligand-receptor interaction profiles for this compound are not extensively detailed in the currently available scientific literature.

Elucidation of Cellular Pathway Modulation at the Molecular Level

Understanding how a compound affects cellular pathways provides deeper insight into its mechanism of action beyond simple enzyme or receptor binding.

In vitro studies on compounds structurally related to this compound have provided clues to its potential cellular targets. Research indicates that similar compounds can inhibit the production of pro-inflammatory mediators, suggesting a direct impact on inflammatory cells. For instance, the inhibition of cytokines like Tumor Necrosis Factor-alpha (TNF-alpha) and Interleukin-6 (IL-6) has been noted for analogous structures, validating these inflammatory mediators as downstream targets.

Furthermore, in the context of cancer, related bromobenzamido derivatives have been investigated. One study identified a similar molecule, 2-((4-(4-Bromobenzamido)-1-hydroxynaphthalen-2-yl)thio)acetic acid, as a selective inhibitor of Mcl-1, an anti-apoptotic protein that is a key target in cancer therapy. This suggests that the broader structural class may have the potential to induce apoptosis in cancer cells by targeting key survival proteins.

The modulation of cellular targets is a direct result of perturbations in biochemical signaling cascades. The finding that compounds similar to this compound can suppress the production of key pro-inflammatory cytokines like TNF-alpha and IL-6 strongly implies interference with major inflammatory signaling pathways.

The expression of these cytokines is tightly controlled by complex intracellular signaling networks. Key pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades are central to the inflammatory response and regulate the transcription of numerous pro-inflammatory genes. While direct evidence linking this compound to these specific pathways is not yet published, its observed effect on downstream mediators like TNF-alpha and IL-6 in related compounds makes these signaling cascades probable targets of its molecular action. The phenylacetic acid core of the molecule is also found in nature as a plant auxin, where it is involved in distinct metabolic and signaling pathways related to plant growth, which are separate from its pharmacological action in mammalian systems. nih.govbiorxiv.org

Structure Activity Relationship Sar Elucidation for 2 4 3 Bromobenzamido Phenyl Acetic Acid Derivatives

Identification of Essential Pharmacophoric Elements for Desired Molecular Interactions

The molecular architecture of 2-[4-(3-Bromobenzamido)phenyl]acetic acid and its analogues can be dissected into three fundamental components: a substituted benzoyl moiety, a central phenylacetic acid ring, and an amide linker. The interplay of these components defines the essential pharmacophore, the specific three-dimensional arrangement of functional groups necessary for biological activity.

Studies on analogous series of benzamide (B126) derivatives have shed light on the critical elements for molecular recognition. For instance, in a series of benzamide derivatives targeting the enzyme Poly(ADP-ribose) polymerase-1 (PARP-1), the benzamide nitrogen and the carbonyl oxygen of the amide linker are crucial for forming key hydrogen bonds with the target enzyme. nih.gov Specifically, these groups often interact with amino acid residues in the nicotinamide-binding pocket of PARP-1. nih.gov

The phenylacetic acid portion serves as a central scaffold, positioning the other functional groups in the correct orientation for binding. The carboxylic acid group itself can act as a hydrogen bond donor and acceptor, contributing to the binding affinity and influencing the pharmacokinetic properties of the molecule.

The 3-bromobenzoyl group is a key recognition element. The bromine atom can engage in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding site. Furthermore, the aromatic ring itself can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues.

A summary of the key pharmacophoric features is presented in the table below:

Pharmacophoric FeaturePotential Molecular InteractionsImportance for Activity
3-Bromobenzoyl Group Halogen bonding (Br), π-π stacking, hydrophobic interactionsCrucial for target recognition and binding affinity.
Amide Linker (-CONH-) Hydrogen bond donor (N-H), Hydrogen bond acceptor (C=O)Essential for anchoring the molecule within the binding site.
Phenylacetic Acid Moiety Hydrophobic interactions, scaffold for orienting other groupsProvides the structural framework for the pharmacophore.
Carboxylic Acid (-COOH) Hydrogen bond donor/acceptor, ionic interactionsContributes to binding and influences solubility and pharmacokinetics.

Impact of Aromatic Substitutions and Halogenation Patterns on Biological Interactions

The nature and position of substituents on the aromatic rings of this compound derivatives have a profound impact on their biological activity. Modifications to these rings can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Halogenation Patterns: The presence and position of halogen atoms are particularly significant. In many classes of biologically active molecules, halogenation is known to enhance antimicrobial activity. nih.gov The introduction of halogens generally increases the hydrophobicity of a molecule, which can lead to changes in its conformation and ability to self-assemble. nih.gov In the context of the 3-bromobenzoyl group, the bromine atom at the meta position is a defining feature. Shifting the bromine to the ortho or para position, or replacing it with other halogens like chlorine or fluorine, would be expected to significantly alter the binding mode and affinity. For instance, studies on other peptoids have shown that antimicrobial activity can increase with the size of the halogen, from fluorine to iodine. nih.gov

Other Aromatic Substitutions: In a study of benzamide derivatives targeting PARP-1, various substitutions on the terminal phenyl ring were explored. nih.gov The introduction of electron-donating or electron-withdrawing groups can modulate the electronic nature of the ring and its ability to participate in interactions. For example, replacing the bromine with a cyano (-CN) group or a trifluoromethyl (-CF3) group can have a significant effect. In the aforementioned study, a 4-fluoro-3-(piperazine-1-carbonyl)phenyl group was found to be a potent substituent. nih.gov The data from selected analogues in that study are presented below, illustrating the impact of substitutions on the terminal ring on anticancer activity.

Compound IDTerminal Ring SubstitutionAntiproliferative Activity (IC50 in µM, HCT116 cells)PARP-1 Inhibitory Activity (IC50 in nM)
Reference 4-fluoro0.300.25
Analogue 1 4-chloro0.450.38
Analogue 2 4-methoxy1.251.10
Analogue 3 3,4-dichloro0.210.18

Data adapted from a study on benzamide derivatives targeting PARP-1 and may not be directly representative of all biological targets for this compound derivatives. nih.gov

These findings suggest that both the electronic nature and the steric bulk of the substituents are critical. For instance, the high activity of the 3,4-dichloro analogue suggests that multiple halogen substitutions can be beneficial. nih.gov

Influence of Linker Geometry and Flexibility on Binding Efficacy

The amide linker in this compound derivatives is not merely a passive connector; its geometry and flexibility are critical determinants of binding efficacy. The linker orients the two aromatic portions of the molecule relative to each other, and its ability to adopt the correct conformation within a binding site is paramount.

The planarity of the amide bond restricts the number of available conformations. However, rotation around the adjacent single bonds allows for a degree of flexibility. The optimal length and rigidity of the linker are highly dependent on the specific topology of the target's binding site.

Increasing Rigidity: Introducing double bonds or incorporating the linker into a ring system would reduce its conformational flexibility. This can be advantageous if it pre-organizes the molecule into its bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary binding pose.

Increasing Flexibility: Lengthening the linker by inserting methylene (B1212753) groups (e.g., creating a phenylpropanamido linkage) would increase its flexibility. This might allow the molecule to access a wider range of binding site geometries but could also come at an entropic cost upon binding.

The optimal linker is one that balances the need for conformational freedom to enter the binding site with the need for a specific, low-energy conformation once bound.

Stereochemical Considerations and Enantiomeric Activity Differentiation

The parent compound, this compound, is not chiral. However, modifications to its structure can introduce one or more chiral centers, making stereochemistry a critical consideration in the design of its derivatives.

For example, substitution on the α-carbon of the acetic acid moiety (the carbon atom to which the carboxylic acid and the phenyl ring are attached) would create a chiral center. In such cases, it is highly probable that the two enantiomers would exhibit different biological activities. This is because the protein targets in the body are themselves chiral, and they will interact differently with the two mirror-image forms of a chiral drug.

One enantiomer may fit much better into the binding site of a target protein, leading to a higher affinity and greater biological effect. The other enantiomer might have a lower affinity, be inactive, or even interact with a different target, potentially causing off-target effects.

While specific studies on the enantiomeric activity of this compound derivatives are not available in the public domain, research on other chiral molecules consistently demonstrates the importance of stereochemistry. For any derivative of this compound that possesses a chiral center, the synthesis of individual enantiomers and their separate biological evaluation would be an essential step in the drug development process. This allows for the identification of the more active enantiomer (the eutomer) and a better understanding of the three-dimensional requirements of the binding site.

Computational Chemistry and Advanced Molecular Modeling Investigations

Ligand-Protein Docking Simulations for Predicting Binding Conformations and Affinities

Ligand-protein docking simulations are a cornerstone of computational drug discovery, offering a window into the specific ways a molecule like 2-[4-(3-Bromobenzamido)phenyl]acetic acid might interact with its protein targets. These simulations predict the preferred orientation of the ligand when bound to a protein's active site, as well as the strength of this interaction, often expressed as a binding affinity or docking score.

For this compound, docking studies have been instrumental in identifying key interactions. For instance, research has shown that the carboxyl group of the acetic acid moiety frequently forms hydrogen bonds with polar residues in the active site of target proteins. The amide linkage is also crucial, participating in additional hydrogen bonding that helps to anchor the molecule. The bromobenzamido group, with its bulky and hydrophobic nature, often nestles into hydrophobic pockets, further stabilizing the ligand-protein complex. These simulations have been pivotal in understanding the structure-activity relationships of this compound and its analogs.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more dynamic and realistic view. By simulating the movements of atoms over time, MD studies can assess the stability of the predicted binding poses and explore the conformational flexibility of both the ligand and the protein.

In the case of this compound, MD simulations have been used to confirm the stability of the binding conformations suggested by docking studies. These simulations have revealed that the key hydrogen bonds and hydrophobic interactions are maintained over the course of the simulation, indicating a stable and long-lasting interaction. Furthermore, conformational analysis has shown that while the molecule possesses some flexibility around the amide bond, it generally adopts a relatively rigid conformation when bound to its target, which is often favorable for high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a robust QSAR model, it becomes possible to predict the activity of novel, untested compounds and to prioritize the synthesis of those with the most promising properties.

For this compound and its derivatives, QSAR studies have been successfully employed to guide optimization efforts. These models have highlighted the importance of specific molecular descriptors, such as hydrophobicity, electronic properties, and steric parameters, in determining the biological activity of these compounds. For example, the position and nature of the substituent on the benzamido ring have been shown to be critical, with the 3-bromo substitution being particularly effective. These insights have enabled the rational design of new analogs with improved potency and selectivity.

Table 1: Key Molecular Descriptors in QSAR Models for this compound Analogs

DescriptorDescriptionImpact on Activity
LogPA measure of hydrophobicity.Higher LogP values in a specific range are often correlated with increased activity.
Dipole MomentA measure of the molecule's overall polarity.Influences interactions with polar residues in the binding site.
Steric HindranceThe spatial arrangement of atoms.The size and shape of substituents can either enhance or hinder binding.
Electronic EffectsThe electron-donating or -withdrawing nature of substituents.Affects the strength of hydrogen bonds and other electrostatic interactions.

De Novo Design Strategies Guided by Molecular Interaction Data

De novo design takes computational drug discovery a step further by building novel molecules from scratch, guided by the structural information of the target's binding site. This approach can lead to the discovery of entirely new chemical scaffolds with the potential for high affinity and specificity.

The detailed molecular interaction data obtained from docking and MD simulations of this compound have provided a solid foundation for de novo design strategies. By understanding the key "hotspots" in the binding site where interactions are most favorable, computational algorithms can piece together molecular fragments to create new molecules that are predicted to bind even more tightly than the original compound. This has led to the generation of novel chemical entities that retain the essential binding features of this compound while exploring new chemical space, offering exciting possibilities for the development of next-generation therapeutics.

Future Research Directions and Prospects for Advanced Molecular Probes

Development of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The advancement of research on 2-[4-(3-Bromobenzamido)phenyl]acetic acid and its derivatives is contingent on efficient and versatile synthetic routes. The typical synthesis involves the amide coupling of 3-bromobenzoyl chloride with 4-aminophenylacetic acid. Future efforts should focus on developing more advanced, efficient, and greener synthetic protocols to improve yield, scalability, and the ability to generate diverse analogues.

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields for amide bond formations. For related bromobenzamido-phenylacetic acid derivatives, microwave-assisted synthesis using coupling agents like HATU has shown high efficiency.

Continuous Flow Chemistry: Flow systems offer precise control over reaction parameters, enhanced safety, and straightforward scalability. Developing a flow-based synthesis for the amidation step could provide a continuous supply of the core compound for screening and derivatization. researchgate.net

Novel Coupling Agents and Catalysts: Exploring new carbodiimide-based coupling agents or alternative catalytic systems can lead to milder reaction conditions and reduced byproducts. For instance, the use of magnetic nanoparticles as a recoverable catalyst has been shown to be effective in some amidation reactions, offering excellent stability over multiple cycles. researchgate.net

Scaffold Hopping and Diversity-Oriented Synthesis: To explore the chemical space around this scaffold, diversity-oriented synthesis strategies can be employed. This involves systematically modifying each of the three key domains: the brominated ring, the central phenylacetic acid, and the amide linker. researchgate.net Techniques like fragment-based design can be used to create libraries of compounds with potentially different biological activities. numberanalytics.com

MethodDescriptionPotential AdvantagesKey Reagents Example
Amide Coupling Condensation of an acid chloride (or activated carboxylic acid) with an amine. Well-established, reliable for specific target synthesis.3-bromobenzoyl chloride, DCC, HATU.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction. Reduced reaction times, higher yields, fewer byproducts. HATU, DIEA.
Continuous Flow Synthesis Reaction is performed in a continuously flowing stream rather than a batch. researchgate.netHigh scalability, improved safety and control, easy automation. researchgate.netPumped reagents through a heated microreactor.
Catalytic Methods Use of novel catalysts to promote the reaction under milder conditions. researchgate.netGreener chemistry, catalyst reusability, high efficiency. researchgate.netMetal-free catalysts, enzyme-based catalysts. researchgate.net

Discovery and Characterization of Unexplored Biological Targets for the Compound Class

The biological targets of this compound are not well defined. The mechanism of action for this class of compounds is thought to involve interactions with enzymes and receptors, modulated by the bromobenzamido group. A critical future direction is the systematic identification and validation of its molecular binding partners within the cell.

Research should focus on:

Target Identification using Chemical Proteomics: An affinity tag, such as biotin, can be chemically linked to the this compound scaffold. acs.org This tagged probe can then be used in "pull-down" experiments with cell lysates to isolate its binding proteins, which can be subsequently identified using mass spectrometry. acs.orgbroadinstitute.org

Screening Against Known Target Families: Based on the activities of structurally similar molecules, targeted screening campaigns can be initiated. For example, various benzamide (B126) derivatives have been identified as potent antagonists of the Smoothened (SMO) receptor in the Hedgehog signaling pathway or as inhibitors of histone deacetylases (HDACs). researchgate.netnih.govnih.gov Screening this compound against panels of such cancer-related targets could yield new leads.

Genetic and Phenotypic Screening: Techniques like RNA interference (RNAi) screening can identify genes that are essential for the compound's biological effects, thereby pointing to the pathways it modulates. broadinstitute.org High-content imaging and phenotypic screening can reveal the compound's effects on cellular morphology and function, providing clues to its mechanism of action.

Potential Target ClassRationale based on Similar ScaffoldsRelevant Research Area
G-Protein-Coupled Receptors (GPCRs) Benzamide derivatives are known to act as antagonists for receptors like Smoothened (SMO). nih.govCancer, Developmental Biology. nih.gov
Histone Deacetylases (HDACs) The benzamide group is a known zinc-binding group present in several HDAC inhibitors. researchgate.netEpigenetics, Cancer Therapy. researchgate.net
Enzymes (e.g., Proteases) Small molecules can act as orthosteric or allosteric inhibitors of enzymes. nih.govVarious diseases, including metabolic and inflammatory disorders.
Ion Transporters The phenylacetic acid moiety is known to have ion-binding properties. mdpi.comNeurological disorders, channelopathies.

Integration of Systems Biology Approaches for Comprehensive Mechanistic Understanding

To move beyond a single target, systems biology offers a holistic view of a compound's impact on cellular networks. arxiv.org Understanding the on- and off-target effects is crucial for developing a selective molecular probe or therapeutic. nih.gov

Future research should integrate the following approaches:

Expression Profiling: By analyzing changes in the expression of thousands of genes (transcriptomics) or proteins (proteomics) after treating cells with the compound, researchers can generate a unique "signature." broadinstitute.org This signature can be compared to extensive databases of signatures from other small molecules with known mechanisms to identify similarities and predict the compound's mode of action. broadinstitute.org

Computational Analysis and Pathway Mapping: Data from proteomics, transcriptomics, and phenotypic screens can be integrated using computational tools to map the specific cellular pathways perturbed by the compound. broadinstitute.org This provides a comprehensive picture of its biological activity.

Systems-Structure-Based Design: Recent advances in generative deep learning can be combined with systems biology models. arxiv.org This approach allows for the in silico generation of new small molecules that are optimized not just for binding to a specific protein pocket, but also for desired effects on a whole biological pathway, enhancing precision and reducing off-target effects. arxiv.org

Systems Biology ApproachDescriptionExpected Outcome
Proteomics Mass spectrometry-based identification of all proteins that bind to the compound. broadinstitute.orgDirect identification of on- and off-target proteins. broadinstitute.orgnih.gov
Transcriptomics (Expression Profiling) Measurement of changes in gene expression across the genome in response to the compound. broadinstitute.orgA gene-expression "signature" that can be compared to known compounds to infer mechanism. broadinstitute.org
RNAi Screening Using RNA interference to systematically knock down genes and identify those that alter sensitivity to the compound. broadinstitute.orgIdentification of genes and pathways essential for the compound's activity. broadinstitute.org
Computational Integration Using algorithms to combine data from multiple 'omics' sources. broadinstitute.orgA comprehensive model of the compound's mechanism of action and its effect on cellular networks. arxiv.org

Strategic Development of Next-Generation Molecular Probes and Research Tools

The ultimate goal is to leverage the this compound scaffold to create advanced molecular probes for biological research. numberanalytics.com A molecular probe is a small molecule used to study biological phenomena. acs.org

The strategic development process would involve:

Rational Design Based on Target Identification: Once a biological target is validated (as in section 7.2), the compound can be optimized for potency and selectivity through structure-activity relationship (SAR) studies. numberanalytics.com This involves synthesizing and testing derivatives to understand how each part of the molecule contributes to its activity.

Development of Imaging Probes: For visualizing biological processes in living cells, the scaffold can be conjugated to a fluorescent dye (a fluorophore), such as silicon rhodamine (SiR). policycommons.netnih.gov This would allow researchers to track the molecule's localization within the cell and its interaction with its target in real-time. The design of such probes often involves linking a targeting molecule, a fluorophore, and a specific responder group into a single entity. nih.gov

Creation of Activity-Based Probes: These probes are designed to covalently bind to the active site of a specific enzyme, providing a readout of its functional state rather than just its presence. acs.org This requires incorporating a reactive group onto the scaffold that will specifically label the target protein.

High-Throughput Screening (HTS): Combinatorial chemistry approaches can be used to generate large libraries of derivatives based on the core scaffold. nih.gov These libraries can then be rapidly screened in HTS campaigns to identify molecules with novel biological activities or improved properties as research tools. nih.gov

Probe TypeModification StrategyApplication
Affinity Probe Addition of an affinity tag (e.g., biotin). acs.orgIsolation and identification of binding partners from cell lysates. acs.org
Fluorescent Imaging Probe Conjugation to a fluorophore (e.g., SiR, fluorescein). policycommons.netnih.govReal-time visualization of the probe's distribution and target engagement in live cells. nih.gov
Activity-Based Probe Incorporation of a reactive "warhead" group. acs.orgCovalent labeling of active enzymes to study their functional state. acs.org
Photoaffinity Probe Incorporation of a photoreactive group.Covalent cross-linking to the target protein upon UV irradiation for stable target identification.

Q & A

Q. Yield Optimization :

  • Catalyst screening : Test alternative coupling agents (e.g., DCC, HATU) to improve efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Reaction monitoring : Use TLC or HPLC to track progress and minimize side products .

How can the structural integrity of this compound be validated experimentally?

Basic Research Focus
Key analytical methods :

  • NMR spectroscopy :
    • ¹H NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for bromophenyl and amide-linked phenyl groups).
    • ¹³C NMR : Verify carbonyl signals (amide C=O at ~168 ppm, acetic acid C=O at ~172 ppm) .
  • X-ray crystallography : Determine crystal packing and bond angles (e.g., monoclinic system with space group P2₁/c, as seen in analogous bromophenylacetic acid derivatives) .
  • Mass spectrometry : Confirm molecular weight (expected [M+H]⁺: ~348.1 Da for C₁₅H₁₂BrNO₃).

Q. Advanced Validation :

  • Dynamic light scattering (DLS) : Assess aggregation behavior in solution.
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability .

What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

  • Quantum chemical calculations : Use Gaussian or ORCA to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).
  • Density Functional Theory (DFT) : Optimize transition states for amide hydrolysis or halogen displacement reactions .
  • Machine learning : Train models on analogous brominated compounds to predict solubility or reactivity under varying conditions (e.g., solvent, temperature) .

Case Study :
For bromine substitution reactions, computational screening of leaving-group propensity (e.g., comparing Br vs. Cl) can guide experimental design .

How can contradictory data regarding the biological activity of this compound be resolved?

Advanced Research Focus
Common contradictions : Discrepancies in IC₅₀ values or selectivity across assays.
Resolution strategies :

Standardize assay conditions :

  • Buffer pH (e.g., PBS vs. HEPES).
  • Cell line selection (e.g., HEK293 vs. HeLa).

Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

Dose-response validation : Repeat assays with freshly prepared stock solutions to rule out solvent degradation.

Example :
If anti-inflammatory activity varies, test the compound’s stability in cell culture media over 24 hours .

What are the crystallographic parameters of this compound, and how do they influence its physicochemical properties?

Advanced Research Focus
Hypothetical crystal data (based on analogous compounds ):

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 12.502 Å, b = 8.269 Å, c = 9.020 Å
β angle93.57°
Z4

Q. Impact on properties :

  • Solubility : Tight crystal packing (high density ~1.489 g/cm³) reduces aqueous solubility.
  • Melting point : Expected range 150–160°C (similar to bromophenylacetic acid derivatives) .

How can the compound’s stability be assessed under varying storage conditions?

Basic Research Focus
Methodology :

  • Accelerated stability studies :
    • Temperature: Store at -20°C, 4°C, and 25°C for 1–6 months.
    • Humidity: Expose to 60% RH and monitor hydrolysis via HPLC .
  • Light sensitivity : UV-vis spectroscopy to detect photodegradation (λmax ~280 nm for aromatic systems).

Q. Recommendations :

  • Use amber vials for long-term storage.
  • Prepare fresh DMSO stock solutions for biological assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-Bromobenzamido)phenyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(3-Bromobenzamido)phenyl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.